
Dantrolene
描述
丹曲林钠是一种突触后肌松剂,可减少肌细胞中的兴奋-收缩耦合。 它主要用于治疗恶性高热,这是一种罕见但危及生命的疾病,由某些麻醉剂或肌肉松弛剂引起 。 丹曲林钠还用于治疗多发性硬化症、脑瘫和脊髓损伤等疾病的肌肉痉挛 。
准备方法
合成路线和反应条件
丹曲林钠可以通过多步合成过程合成,包括 5-(4-硝基苯基)-2-糠醛与半碳酰肼缩合,然后环化形成乙内酰脲环 。 反应条件通常涉及酸性或碱性催化剂以促进环化过程 。
工业生产方法
在工业环境中,丹曲林钠是通过优化反应条件生产的,以确保高产率和纯度。 这包括控制温度、pH 值和反应时间,以最大限度地减少杂质并最大限度地生成所需产品 。 然后对最终产品进行结晶和纯化,以获得纯形式的丹曲林钠 。
化学反应分析
反应类型
丹曲林钠会发生各种化学反应,包括:
取代: 丹曲林钠中的呋喃环可以发生亲电取代反应。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和其他氧化剂。
取代: 亲电取代反应通常涉及卤素和酸等试剂。
主要形成的产物
科学研究应用
Dantrolene is a drug with several applications, primarily known for its use in treating malignant hyperthermia (MH) and muscle spasticity . Its mechanism involves affecting calcium regulation within muscle cells and neurons .
Scientific Research Applications
Malignant Hyperthermia (MH)
- This compound is a first-line therapy for MH, a rare, life-threatening response triggered by specific anesthetics during surgical interventions . MH is associated with a high mortality rate, but this has been significantly reduced with the introduction of this compound .
- Case study : A 14-year-old Chinese boy with a mutation in the type 1 Ryanodine receptor (RyR1) experienced MH after cervical spine surgery. Intravenous this compound was administered, along with continuous veno-venous hemofiltration (CVVH) and plasma exchange (PE) therapy .
Neuroprotective Effects
- This compound has demonstrated neuroprotective properties in various animal models of neurodegenerative diseases, including Huntington’s disease, cerebral ischemia, amyotrophic lateral sclerosis, trauma, and seizures .
- Alzheimer's Disease (AD) : Studies in animal models suggest that this compound can reduce amyloid pathology and memory loss . Intranasal administration of this compound in mice significantly increased the drug's concentration in the brain compared to oral administration, potentially maximizing neuroprotective effects while minimizing toxicity and side effects .
Muscle Disorders
- This compound is used to treat muscle spasticity by affecting the calcium release channels in muscle cells .
- Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD) : this compound inhibits the ryanodine receptor, modulating skeletal myofiber contraction. EDG-5506, an orally administered selective fast myofiber myosin modulator, is being developed to address dystrophinopathies like DMD and BMD . Preclinical data has shown that selective regulation of fast myofiber contraction protects muscle from damage, reduces systemic fibrosis, and improves muscle function in animal models of muscular dystrophy .
Hyperthermic Conditions
- This compound has been used to manage extreme hyperthermia from various causes, including drug-related hyperthermia and sepsis, when patients do not respond to standard treatments .
- Retrospective Case Series : A multicenter retrospective case series reviewed the effects of intravenous this compound in clinical practice. The study found that this compound was associated with a statistically significant reduction in core body temperatures within 24 hours in 24 out of 25 patients, regardless of the cause and severity of fever .
Cardiopulmonary Resuscitation
- This compound has antiarrhythmic effects due to its calcium regulation properties . However, in a study comparing this compound to amiodarone in cardiopulmonary resuscitation, there were no significant differences in return of spontaneous circulation (ROSC) rates between the two drugs .
Data Table: Clinical Responses to this compound Administration
Cautions
作用机制
相似化合物的比较
生物活性
Dantrolene sodium is a direct-acting skeletal muscle relaxant primarily used in the treatment of conditions characterized by excessive muscle contraction, such as malignant hyperthermia (MH) and spasticity due to neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.
This compound acts primarily by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. It specifically targets ryanodine receptors (RyR), which are crucial for calcium signaling in muscle contraction. The binding of this compound to these receptors leads to decreased calcium availability, thereby reducing muscle contractility.
Key Findings:
- This compound has two distinct binding sites on the RyR: a high-affinity site that activates the channel and a low-affinity site that reduces channel activity at higher concentrations .
- At nanomolar concentrations, this compound enhances the open-state probability of RyR channels, while at micromolar concentrations, it exhibits a predominant inhibitory effect .
Clinical Applications
This compound is primarily indicated for:
- Malignant Hyperthermia: A life-threatening condition triggered by certain anesthetics, characterized by rapid increase in body temperature and severe muscle contractions. This compound is the only effective treatment for this condition.
- Spasticity Management: Used in patients with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injury. It reduces muscle stiffness and improves mobility.
Table 1: Clinical Efficacy of this compound in Malignant Hyperthermia
Case Studies
-
Case Study on Malignant Hyperthermia:
A patient undergoing surgery developed MH. This compound was administered promptly, resulting in a significant decrease in core temperature and muscle rigidity within hours. Creatine kinase (CK) levels also returned to normal ranges over subsequent days . -
This compound in Neuroleptic Malignant Syndrome (NMS):
In a multicenter study involving patients with NMS, this compound administration led to improved clinical outcomes, including reduced rigidity and lower CK levels. This suggests that this compound may be beneficial beyond its traditional indications .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond skeletal muscle relaxation:
- Neuroprotective Effects: this compound has been shown to modulate neurotransmitter release in neurons by affecting calcium dynamics, which may have implications for neuroprotection during excitotoxic conditions .
- Potential Repurposing: Research indicates that this compound may serve as a multitarget agent for various conditions involving calcium dysregulation, including neurodegenerative diseases .
常见问题
Basic Research Questions
Q. What are the primary experimental models used to study dantrolene’s mechanism of action in calcium regulation?
this compound’s role in modulating intracellular calcium release via ryanodine receptors (RyRs) is typically studied using:
- In vitro models : Isolated pancreatic acinar cells treated with bile acids (e.g., taurocholic acid) to induce calcium transients, with this compound applied to assess RyR inhibition .
- Ex vivo models : Cardiomyocytes derived from human induced pluripotent stem cells (iPSCs) exposed to adrenaline and this compound to classify calcium transient abnormalities using machine learning algorithms (e.g., random forests, LS-SVM) .
- In vivo models : Rodent studies evaluating brain/blood concentration ratios of intranasal this compound nanoparticles, analyzed via Mann-Whitney tests and ANOVA .
Q. How is this compound’s efficacy quantified in preclinical studies of neuroprotection?
Key metrics include:
- Brain-to-blood concentration ratios : Measured via mass spectrometry, with data presented as mean ± 95% confidence intervals (CI) .
- Behavioral outcomes : Analyzed using 2-way ANOVA followed by Tukey’s or Šídák's multiple comparisons tests (e.g., motor function assays in tauopathy models) .
- Calcium transient amplitude : Normalized to carbachol-induced peaks in pancreatic cells, with statistical significance determined via unpaired t-tests .
Advanced Research Questions
Q. What methodological considerations are critical when designing clinical trials to evaluate this compound’s efficacy in rare diseases (e.g., Wolfram syndrome)?
- Trial design : Open-label phase 1b/2a trials with 6-month treatment periods, prioritizing safety (primary endpoint) and secondary efficacy endpoints (e.g., β-cell function, visual acuity) .
- Subgroup stratification : Pediatric vs. adult cohorts to account for disease progression differences, using receiver-operator-characteristic (ROC) curves to identify predictive biomarkers (e.g., fasting C-peptide > 0.38 ng/mL) .
- Statistical power : Small sample sizes (e.g., n=22 in Wolfram syndrome trials) require non-parametric tests (Mann-Whitney) and exclusion of outliers (e.g., functionally blind subjects) to reduce bias .
Q. How can researchers resolve contradictions in this compound’s therapeutic efficacy across species (e.g., porcine vs. human malignant hyperthermia)?
- Mechanistic validation : Compare intracellular calcium release blockade in amphibian muscle fibers (this compound’s direct action) with human iPSC-derived cardiomyocyte responses to adrenaline .
- Dose-response profiling : Use species-specific pharmacokinetic models to adjust for metabolic differences (e.g., oral vs. intravenous administration limitations in humans) .
- Ethical and feasibility constraints : Prioritize in vitro models for initial screening before progressing to controlled human trials .
Q. What advanced statistical methods are recommended for analyzing this compound’s impact on calcium dynamics in heterogeneous cell populations?
- Machine learning classification : Apply random forests or LS-SVM to categorize calcium transient shapes (responder, semi-responder, non-responder) in iPSC-derived cardiomyocytes .
- Peak latency analysis : Use time-series data to compare calcium transient onset (e.g., 195s control vs. 210s this compound-treated cells) with Šídák’s correction for multiple comparisons .
- ΔC-peptide analysis : Linear regression to correlate β-cell function improvements with clinical outcomes (e.g., visual acuity) in subgroup analyses .
Q. Methodological Guidelines
Q. How should researchers design experiments to assess this compound’s neuroprotective effects in tauopathy models?
- Dosing regimens : Intranasal nanoparticles (e.g., 10 mg/kg) to enhance blood-brain barrier penetration, with concentrations validated via HPLC .
- Behavioral endpoints : Use rotarod or open-field tests analyzed with 2-way ANOVA to account for time-dependent effects .
- Histopathological correlation : Post-mortem analysis of tau phosphorylation levels in hippocampal regions, quantified via immunohistochemistry .
Q. What strategies mitigate bias in this compound clinical trials with small cohorts?
- Blinded data analysis : Exclude unblinded investigators from outcome assessments to reduce observer bias .
- Predefined exclusion criteria : Remove outliers (e.g., subjects with extreme baseline values) prior to statistical testing .
- Sensitivity analyses : Re-run models with and without borderline cases to confirm result robustness .
属性
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14663-23-1 | |
Record name | Dantrolene sodium [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANTROLENE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。